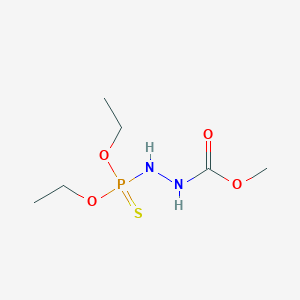
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazine functional group, which is known for its reactivity and versatility in organic synthesis. The compound’s structure includes a methyl ester group, a diethoxyphosphorothioyl group, and a hydrazine carboxylate moiety, making it a unique and valuable compound in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate typically involves the reaction of hydrazine derivatives with diethoxyphosphorothioyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Hydrazine derivative} + \text{Diethoxyphosphorothioyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
化学反应分析
Types of Reactions
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
科学研究应用
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The diethoxyphosphorothioyl group may also contribute to its reactivity and interaction with biological targets.
相似化合物的比较
Similar Compounds
Methyl hydrazinocarboxylate: A simpler hydrazine derivative with similar reactivity.
Diethoxyphosphorothioyl hydrazine: Lacks the methyl ester group but shares the diethoxyphosphorothioyl moiety.
Hydrazinecarboxylate derivatives: Various derivatives with different substituents on the hydrazine and carboxylate groups.
Uniqueness
Methyl 2-(diethoxyphosphorothioyl)hydrazine-1-carboxylate is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of both the diethoxyphosphorothioyl and methyl ester groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
91044-80-3 |
|---|---|
分子式 |
C6H15N2O4PS |
分子量 |
242.24 g/mol |
IUPAC 名称 |
methyl N-(diethoxyphosphinothioylamino)carbamate |
InChI |
InChI=1S/C6H15N2O4PS/c1-4-11-13(14,12-5-2)8-7-6(9)10-3/h4-5H2,1-3H3,(H,7,9)(H,8,14) |
InChI 键 |
RXKGQNHPRVONHT-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=S)(NNC(=O)OC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


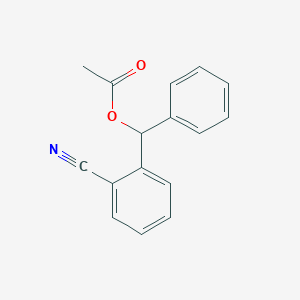
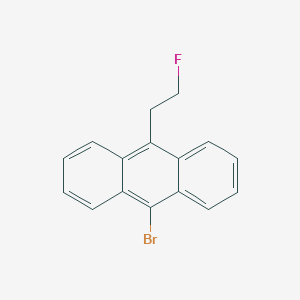

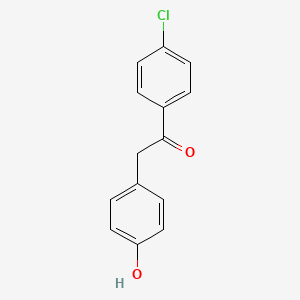
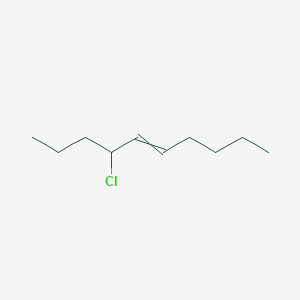
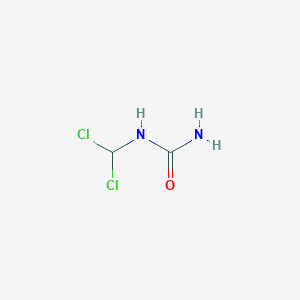
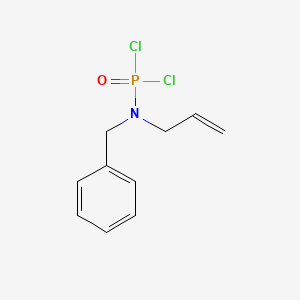
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
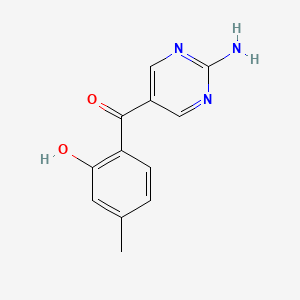

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
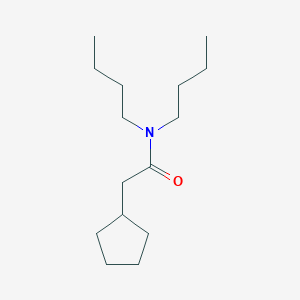
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)

